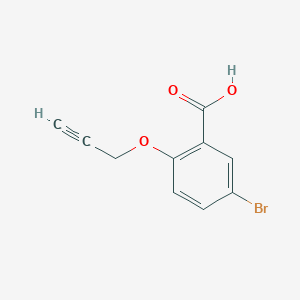

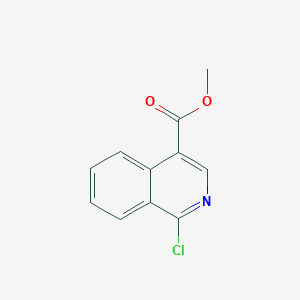

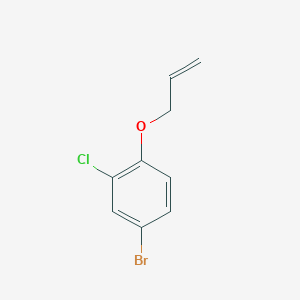

5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various bromo-substituted benzoic acid derivatives, which are structurally related to the compound . These derivatives are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and ligands for metal complexes .

Synthesis Analysis

The synthesis of bromo-substituted benzoic acids and their derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid involves a four-step process starting from commercially available precursors . Similarly, the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is achieved through a six-step process, demonstrating the complexity and the multi-step nature of synthesizing such compounds . These methods often involve steps like nitration, hydrolysis, and bromination, which could be relevant for the synthesis of 5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid.

Molecular Structure Analysis

The molecular structure of bromo-substituted benzoic acids is characterized by the presence of a bromine atom on the benzene ring, which can significantly influence the reactivity and properties of the molecule. The papers discuss the characterization of these molecules using techniques such as NMR, FT-IR, and XRD . These techniques provide information about the functional groups present and the overall geometry of the molecule, which in the case of metal complexes, is often octahedral .

Chemical Reactions Analysis

The reactivity of bromo-substituted benzoic acids is highlighted in their ability to form complexes with metals. For example, 5-bromoanthranilic acid is used to form chelates with transition metals, resulting in a 2:1 ligand-to-metal stoichiometry . The presence of the bromine atom can also facilitate further chemical transformations, such as the formation of azo compounds or the interaction with secondary amines to produce amino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzoic acids are influenced by their molecular structure. The presence of substituents like bromine atoms and methoxy groups can affect properties such as solubility, melting point, and reactivity. The papers describe the use of various analytical techniques to determine these properties, including elemental analysis, measurement of electrical conductivity, and magnetic susceptibility . Additionally, the crystal structures of related compounds are analyzed to understand the intermolecular interactions that dictate the solid-state properties .

Propriétés

IUPAC Name |

5-bromo-2-prop-2-ynoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h1,3-4,6H,5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZSDQLLVGLEGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392308 |

Source

|

| Record name | 5-bromo-2-(prop-2-yn-1-yloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid | |

CAS RN |

62176-25-4 |

Source

|

| Record name | 5-bromo-2-(prop-2-yn-1-yloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid](/img/structure/B1335764.png)

![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)

![3-[(E)-(2,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1335789.png)

![6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1335800.png)

![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)